Product packaging for L-Leucyl-L-tryptophyl-L-serine(Cat. No.:CAS No. 248258-18-6)

L-Leucyl-L-tryptophyl-L-serine

Cat. No.: B14243579
CAS No.: 248258-18-6
M. Wt: 404.5 g/mol
InChI Key: WBRJVRXEGQIDRK-XIRDDKMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucyl-L-tryptophyl-L-serine is a synthetic tripeptide of interest for biochemical and pharmacological research. Composed of L-Leucine, L-Tryptophan, and L-Serine, this compound integrates the distinct properties of its constituent amino acids into a single, investigational molecule. L-Tryptophan serves as a crucial precursor for serotonin synthesis, a key neurotransmitter involved in mood and behavior , while L-Serine is a conditionally essential amino acid critical for cellular proliferation and one-carbon metabolism, supplying units necessary for nucleotide synthesis . L-Leucine, an essential branched-chain amino acid, plays a significant role in protein synthesis and metabolic signaling . The combination of these residues makes this tripeptide a valuable tool for studying peptide stability, protein-protein interactions, and structure-activity relationships. Potential research applications include its use as a model compound in solid-phase peptide synthesis (SPPS) methodology development, and for investigating the biological activity of short peptides in cellular signaling pathways. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N4O5 B14243579 L-Leucyl-L-tryptophyl-L-serine CAS No. 248258-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

248258-18-6

Molecular Formula

C20H28N4O5

Molecular Weight

404.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C20H28N4O5/c1-11(2)7-14(21)18(26)23-16(19(27)24-17(10-25)20(28)29)8-12-9-22-15-6-4-3-5-13(12)15/h3-6,9,11,14,16-17,22,25H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t14-,16-,17-/m0/s1

InChI Key

WBRJVRXEGQIDRK-XIRDDKMYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of L Leucyl L Tryptophyl L Serine

Spectroscopic Techniques for Elucidating Tripeptide Structural Features

A multi-faceted approach utilizing various spectroscopic techniques is essential for a comprehensive structural analysis of L-Leucyl-L-tryptophyl-L-serine. Each method provides unique insights into different aspects of the peptide's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformational Elucidation.researchgate.netillinois.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of peptides in both solution and solid states. It provides information on the connectivity of atoms and their spatial arrangement.

In solution, the tripeptide this compound is expected to exist as an ensemble of interconverting conformers. acs.org 1H and 13C NMR spectroscopy can provide time-averaged information about the predominant conformations.

The chemical shifts of the amide protons (NH) in the 1H NMR spectrum are sensitive to hydrogen bonding and solvent exposure. For instance, the imino-proton of the tryptophan indole (B1671886) side chain can be observed around 10 ppm and its chemical shift provides information about its local environment. researchgate.net The α-proton chemical shifts are indicative of the backbone conformation.

13C NMR spectroscopy, particularly of the α-carbon (Cα) and β-carbon (Cβ) atoms, is highly sensitive to the secondary structure of the peptide. The chemical shift of the tryptophan Cγ is also a sensitive reporter of the side-chain torsion angles χ1 and χ2. illinois.edu The large aromatic side chain of tryptophan and the bulky isobutyl group of leucine (B10760876) can influence the local magnetic environment, leading to a dispersion of chemical shifts.

Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for this compound in a Random Coil Conformation

AtomLeucine (ppm)Tryptophan (ppm)Serine (ppm)
1H
NH8.258.158.35
4.354.704.50
1.70, 1.503.253.85
Side Chainγ-CH: 1.65, δ-CH3: 0.90Indole Protons: 7.0-7.8OH: (variable)
13C
53.155.556.1
42.428.561.7
C=O175.5174.0172.5
Side Chainγ-C: 25.0, δ-C: 22.5, 23.0Indole Carbons: 110-138-

Note: These are typical chemical shift values for amino acids in a random coil conformation in a peptide and can vary based on solvent, pH, temperature, and local conformation.

Solid-state NMR (ssNMR) provides detailed structural information on peptides in a solid, non-crystalline, or aggregated state. For this compound, ssNMR can reveal specific conformations that are populated in the solid phase.

Magic-angle spinning (MAS) is a technique used in ssNMR to average out anisotropic interactions and obtain higher resolution spectra. nih.gov The 13C chemical shifts in ssNMR are highly sensitive to the local conformation, including the backbone torsion angles (φ and ψ). For instance, the 13Cγ chemical shift of tryptophan is correlated with its side-chain torsion angles. illinois.edu The presence of bulky aromatic residues like tryptophan can be investigated using specific ssNMR techniques to resolve their signals from the overlapping resonances of other amino acids. meihonglab.com

Furthermore, techniques like Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances, for example, between the side chains of leucine and tryptophan, providing constraints for structural modeling. mdpi.com

Vibrational Spectroscopy (Infrared, Raman, and Vibrational Circular Dichroism) for Amide I′ Band Analysis and Dihedral Angle Determination.nih.govspringernature.com

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure and environment.

The amide I band (primarily C=O stretching) in the infrared (IR) and Raman spectra of peptides, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to the peptide's secondary structure. mdpi.com In tripeptides, the analysis of the amide I' band (in D₂O) can be used to determine the dihedral angles between the two peptide groups. nih.gov The presence of bulky side chains, such as in leucine and tryptophan, can influence the amide I band, and in some cases, even lead to its suppression in surface-enhanced Raman spectroscopy (SERS). nih.govresearchgate.net

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, provides additional structural information. The VCD spectrum of the amide I' band is sensitive to the chirality of the peptide backbone and can be used to distinguish between different secondary structures and to refine the determination of dihedral angles. springernature.com

Table 2: Characteristic Amide I' Vibrational Frequencies for Different Secondary Structures

Secondary StructureTypical Amide I' Frequency Range (cm⁻¹)
α-helix1650–1658
β-sheet1620–1640 (low frequency component), 1680-1695 (high frequency component)
Random Coil1640–1650
β-turn1660–1685

Note: These are general frequency ranges and the exact position of the amide I' band for this compound would depend on its specific conformation and environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities.mdpi.com

Circular Dichroism (CD) spectroscopy in the far-UV region (190-250 nm) is a widely used technique to estimate the secondary structure content of peptides and proteins in solution. americanpeptidesociety.org The different secondary structures (α-helix, β-sheet, random coil) give rise to characteristic CD spectra. researchgate.net

For this compound, the CD spectrum would indicate its predominant secondary structure in a given solvent. A random coil conformation is characterized by a strong negative band below 200 nm. mdpi.com An α-helical structure would show negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. A β-sheet structure typically exhibits a negative band around 217 nm and a positive band near 195 nm. mdpi.com

It is important to note that the aromatic side chain of tryptophan can contribute to the far-UV CD spectrum, which can complicate the analysis of the peptide backbone conformation. nih.gov The presence of a tryptophan residue can lead to a band at around 225 nm. mdpi.com

Terahertz Spectroscopic Analysis in Protein Dynamics.researchgate.netmdpi.comuniroma1.it

For this compound, THz spectroscopy could provide insights into the flexibility of the peptide backbone and the collective motions of its constituent residues. The spectral features in the THz region are related to the peptide's secondary structure and can be used to distinguish between different conformational states. uniroma1.it This technique is non-destructive and can provide unique spectral fingerprints for different peptide structures. nih.gov

Computational Approaches to Tripeptide Conformational Landscape

The three-dimensional structure of a peptide is intrinsically linked to its function. For a small tripeptide like this compound, a multitude of conformations are possible due to the rotational freedom around the backbone's single bonds. Computational chemistry provides powerful tools to explore this conformational landscape, offering insights that are often difficult to obtain through experimental methods alone. These approaches allow for the characterization of preferred shapes, the energetics of different folds, and the influence of the surrounding environment on the peptide's structure.

Molecular Dynamics (MD) Simulations of this compound Conformations in Aqueous and Organic Environments

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal how the tripeptide behaves and changes its shape in different solvent environments, such as in water (aqueous) or in a non-polar organic solvent. acs.org This is crucial because the solvent can dramatically influence which conformations are most stable.

In an aqueous environment, the simulation would typically model the tripeptide in its zwitterionic form, reflecting the charged state at neutral pH. rsc.org The polar water molecules interact favorably with the hydrophilic serine side chain and the charged N- and C-termini. Conversely, the hydrophobic side chains of leucine and tryptophan would likely drive the peptide to adopt conformations that minimize their exposure to water, potentially leading to more compact structures or aggregation with other peptide molecules.

In a non-polar organic environment, the interactions change significantly. The hydrophobic leucine and tryptophan side chains can interact more freely with the solvent, which may favor more extended or unfolded peptide conformations. The polar serine side chain and the peptide backbone, which are less favorably solvated, might form intramolecular hydrogen bonds to stabilize the structure.

MD simulations track the trajectory of each atom over a set period, from nanoseconds to microseconds, providing a dynamic picture of the peptide's flexibility. manchester.ac.uklongdom.org The setup for such a simulation involves placing the tripeptide in a box of solvent molecules and applying a force field—a set of parameters that defines the potential energy of the system. Common force fields used for peptides include AMBER and GROMOS. indianchemicalsociety.com

Table 1: Representative MD Simulation Parameters for this compound This table is illustrative and shows typical parameters for such a simulation.

ParameterAqueous Simulation (Explicit Water)Organic Simulation (Explicit Ethanol)
Force Field AMBER99GROMOS54a7
Solvent Model TIP3P WaterSPC Ethanol
Box Type CubicCubic
Temperature 300 K (27°C)300 K (27°C)
Pressure 1 bar1 bar
Simulation Time 500 ns500 ns
Time Step 2.0 fs2.0 fs

By analyzing these simulations, researchers can identify the most frequently occurring conformations, the pathways of conformational change, and the specific interactions (like hydrogen bonds) that stabilize certain structures. cuni.cz

Quantum Mechanical Calculations for Conformational Energies and Preferred Geometries

While MD simulations provide insight into the dynamic behavior of molecules, quantum mechanical (QM) calculations offer a more precise, static picture of a molecule's energetics. researchgate.net These methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to calculate the electronic structure of a molecule and determine the relative energies of different conformations with high accuracy. researchgate.netnih.gov

For this compound, QM calculations can be used to optimize the geometry of various potential structures (e.g., different turns, extended strands) and calculate their corresponding energies. The conformation with the lowest energy is considered the most stable. nih.gov Due to their high computational cost, QM calculations are often performed on a limited number of conformations, which may be selected from MD simulations. nih.gov These calculations are typically performed in a vacuum or using an implicit solvent model, which approximates the effect of the solvent as a continuous medium.

The results of these calculations are crucial for creating a reliable potential energy surface of the tripeptide, which maps out the energy of the molecule as a function of its geometry. This allows for the identification not only of stable low-energy states but also of the energy barriers between them. cuni.cz

Table 2: Illustrative Relative Conformational Energies of this compound from QM Calculations This table presents hypothetical data to illustrate how QM calculations can rank the stability of different peptide conformations. Energies are relative to the most stable conformation (β-strand).

ConformationRelative Energy (kcal/mol)Brief Description
β-strand 0.00An extended, linear-like structure.
Type I β-turn +2.5A common, tight turn involving four amino acid residues.
Type II β-turn +3.8A different type of tight turn with specific backbone angles.
Polyproline II (PPII) +1.5A left-handed, extended helix-like structure.
Random Coil > +5.0A collection of disordered, high-energy structures.

These energy values help to quantify the preference for certain geometries, complementing the dynamic information from MD simulations.

Prediction of Preferred Backbone Conformations and Ramachandran Plot Analysis for Constituent Residues

The conformation of a peptide's backbone is defined by two dihedral angles for each amino acid residue: phi (φ) and psi (ψ). A Ramachandran plot is a graph that visualizes all the sterically allowed combinations of these angles. researchgate.netyoutube.com By analyzing the Ramachandran plot for a protein or peptide, one can determine the likely secondary structure elements. researchgate.net

L-Leucine (Leu): This amino acid is conformationally flexible and is commonly found in both α-helical and β-sheet structures. Its Ramachandran plot shows populated regions corresponding to both right-handed alpha-helices and the extended β-strand/polyproline II (PPII) region. nih.govnih.gov

L-Tryptophan (Trp): Due to its large, aromatic side chain, tryptophan's rotational freedom is somewhat restricted. It predominantly prefers an extended β-strand conformation, although it can also be found in other structures. nih.govpnas.orgportlandpress.com

L-Serine (Ser): The hydroxyl group in serine's side chain can form hydrogen bonds with the peptide backbone, influencing its conformation. Like tryptophan, serine shows a strong preference for the extended β-strand conformation. nih.govpnas.org

Given the preferences of its constituent residues, it is predicted that this compound would have a high propensity to adopt extended conformations, such as a β-strand or a PPII-like structure, rather than compact helical folds.

Table 3: Predicted Backbone Conformational Preferences for Residues in this compound This table summarizes typical conformational regions based on published studies of amino acid propensities.

Amino Acid ResiduePreferred Ramachandran Region(s)Approximate (φ, ψ) Angles
L-Leucine β-strand / Polyproline II (PPII)φ ≈ -75°, ψ ≈ +145°
α-helix (right-handed)φ ≈ -60°, ψ ≈ -45°
L-Tryptophan β-strandφ ≈ -120°, ψ ≈ +140°
L-Serine β-strandφ ≈ -120°, ψ ≈ +140°

This analysis provides a foundational prediction for the peptide's structure, which can then be further explored and refined using the more detailed MD and QM methods described above.

Theoretical Investigations and Molecular Modeling of L Leucyl L Tryptophyl L Serine

Quantum Chemical Studies of Peptide Bond Rotations and Energetics

The peptide bond itself (C-N) has a partial double bond character, leading to a planar structure. Rotation around this bond is energetically costly. The key rotations that define the peptide's conformation occur around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. Quantum chemical calculations, such as those employing density functional theory (DFT) or ab initio methods, can map the potential energy surface as a function of these dihedral angles.

For L-leucyl-L-tryptophyl-L-serine, the bulky side chains of leucine (B10760876) and tryptophan would significantly influence the sterically allowed regions of the Ramachandran plot. The large indole (B1671886) group of tryptophan and the isobutyl group of leucine would restrict the conformational freedom of the backbone more than a smaller residue like glycine (B1666218) would. The serine residue, with its hydroxyl group, can form intramolecular hydrogen bonds with the peptide backbone, further influencing the energetic landscape of different rotational states.

A hypothetical QC study would likely investigate the relative energies of common secondary structure elements like β-turns and extended conformations. The sequence suggests a potential for a β-turn, a common motif in tripeptides, which would be stabilized by a hydrogen bond between the carbonyl oxygen of leucine and the amide proton of a downstream residue if it were part of a larger peptide.

In Silico Modeling of Tripeptide Interactions with Solvents and Environmental Factors

The behavior of this compound in a biological environment is critically dependent on its interactions with the surrounding solvent, typically water. In silico modeling, particularly through molecular dynamics (MD) simulations, is employed to study these interactions. mdpi.com The explicit inclusion of solvent molecules allows for the investigation of hydration shells and the influence of water on the peptide's conformation.

The hydrophobic side chains of leucine and tryptophan would tend to be shielded from the aqueous environment, potentially driving the peptide to adopt conformations where these residues are brought into proximity. Conversely, the polar hydroxyl group of the serine residue would readily form hydrogen bonds with water molecules, preferring a solvent-exposed orientation. This interplay between hydrophobic and hydrophilic interactions is a key determinant of the peptide's structure in solution.

Conformational Flexibility and Dynamics Analysis via Advanced Computational Methods

The static picture provided by energy minimization is complemented by the dynamic view offered by advanced computational methods that explore the conformational flexibility of the peptide. nih.govbiorxiv.org Techniques like molecular dynamics (MD) simulations and Monte Carlo methods can sample a wide range of conformations accessible to the tripeptide at a given temperature.

Advanced analysis techniques such as principal component analysis (PCA) or cluster analysis can be applied to the simulation trajectories to identify the dominant modes of motion and the most populated conformational states. For this tripeptide, it is likely that the conformational landscape would show a few major basins corresponding to distinct folded or extended states, with rapid transitions between them.

Development and Validation of Molecular Mechanics Force Fields for Accurate Simulation of this compound

The accuracy of molecular dynamics simulations is heavily dependent on the underlying molecular mechanics (MM) force field. core.ac.ukwustl.edu A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. rsc.org These parameters are derived from experimental data and high-level quantum mechanical calculations.

For a peptide like this compound, the force field must accurately represent the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions for each amino acid residue. nih.govarxiv.org The development and validation of force fields is an ongoing area of research. arxiv.org

The parameters for the individual amino acids—leucine, tryptophan, and serine—are generally well-established in common protein force fields like AMBER, CHARMM, and GROMOS. However, the specific combination of these residues in a tripeptide might reveal subtle inaccuracies in the force field. Validation of a force field for this specific tripeptide would involve comparing simulation results with experimental data, if available, or with high-level quantum chemical calculations of its conformational energies. The goal is to ensure that the force field can accurately reproduce the structural and dynamic properties of this compound.

Biochemical Roles and Molecular Mechanisms of L Leucyl L Tryptophyl L Serine

Involvement in Broader Peptide and Protein Metabolism

Role as a Potential Proteolytic Product or Intermediate in Biological Pathways

Tripeptides such as L-Leucyl-L-tryptophyl-L-serine are fundamental units of proteins and can be generated during the breakdown of larger protein structures by enzymes known as proteases. This process, called proteolysis, is a crucial part of normal physiological functions, including digestion and cellular protein turnover. While no specific studies identify this compound as a direct product of a specific protein's degradation, it is plausible that it could be an intermediate fragment. For instance, various proteins contain the Leu-Trp-Ser sequence within their structure. The degradation of such proteins could transiently produce this tripeptide.

The sequence has been identified within larger synthetic peptides used in research, such as in derivatives of the nonapeptide leuprolide, which has the formula 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide. google.com Additionally, the sequence is present in longer peptides that have been synthesized for various research purposes, including the development of antimicrobial peptides and receptor-targeting agents. google.comgoogle.com The presence of this tripeptide motif in these larger, biologically relevant molecules suggests that it could be released during their metabolic processing.

Implications for Cellular Peptide Turnover and Degradation Pathways

The stability and turnover of peptides in a cell are influenced by their amino acid composition and sequence. While the specific degradation pathway for this compound has not been elucidated, the characteristics of its constituent amino acids offer some insights. The degradation of peptides is a key aspect of cellular housekeeping, ensuring the removal of unnecessary or damaged proteins and peptides. nih.gov

The degradation of some proteins is dependent on their carboxy-terminal residues. scispace.com For example, proteins with short, nonpolar C-termini can be unstable in Escherichia coli. nih.gov This process involves tagging the protein with a short amino acid sequence that marks it for degradation by proteases like HflB and Clp proteases. nih.govresearchgate.net The presence of the hydrophobic amino acids leucine (B10760876) and tryptophan in this compound could influence its recognition by cellular degradation machinery.

The individual amino acids are degraded through distinct metabolic pathways:

L-leucine: Is a ketogenic amino acid, meaning its degradation produces ketone bodies.

L-tryptophan: Is both ketogenic and glucogenic, as its degradation can lead to the formation of both ketone bodies and glucose precursors.

L-serine: Is a glucogenic amino acid, feeding into the glycolysis pathway to produce pyruvate. who.int

The ultimate fate of the this compound tripeptide would involve its breakdown into these individual amino acids, which would then enter their respective metabolic pathways.

Molecular Recognition and Ligand Binding Mechanisms of Peptide Motifs

Tripeptide Interactions with Specific Receptors or Binding Sites at the Molecular Level

The specific sequence of amino acids in a peptide is critical for its ability to bind to receptors and other molecules, thereby initiating a biological response. While there is no direct evidence of this compound binding to a specific receptor, the properties of its amino acids suggest potential interaction capabilities. The hydrophobic side chains of leucine and tryptophan can participate in hydrophobic interactions, which are crucial for the binding of many ligands to their receptors. The polar hydroxyl group of serine can form hydrogen bonds, further stabilizing such interactions.

Peptides with similar compositions have been shown to have biological activity. For example, a soybean-derived tripeptide with a similar composition but different sequence, Leu-Ser-Trp, has been found to have antioxidant and anti-inflammatory properties and can modulate the activity of TNFα receptors. smolecule.com This highlights the potential for tripeptides with these amino acid constituents to engage in specific molecular interactions.

Role of this compound Sequence Motifs in Intermolecular Recognition Events

Short amino acid sequences, or motifs, within proteins and peptides often serve as recognition sites for other molecules. While a specific recognition role for the this compound motif has not been defined, related sequences have been shown to be important for molecular recognition. For instance, the "LSXWS" (Leu-Ser-X-Trp-Ser, where X is any amino acid) motif is critical for the ligand-binding function of the alpha subunit of the human interleukin-3 receptor. rsc.org The similarity of this motif to this compound suggests that this tripeptide could potentially be part of a larger recognition sequence.

The structural properties of tripeptides, influenced by their amino acid composition, can also determine their tendency to be rigid or flexible, which in turn affects their interaction with other molecules. asm.org The combination of a bulky hydrophobic residue (tryptophan), a smaller hydrophobic residue (leucine), and a polar residue (serine) would give the this compound peptide a specific three-dimensional shape that could be recognized by other biomolecules.

Enzymatic Substrate or Modulator Studies

There is no direct evidence to suggest that this compound acts as a specific substrate or modulator for a particular enzyme. However, peptides with similar sequences are known to be substrates for various proteases. For example, a fluorogenic substrate for matrix metalloproteinase-7 (MMP-7) has the sequence Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH. researchgate.net The cleavage of this substrate by MMP-7 is used to measure the enzyme's activity. The presence of a Leu-Trp-Arg-Ser sequence at the cleavage site suggests that enzymes like MMPs can recognize and cleave peptides containing tryptophan and serine residues C-terminal to a leucine.

Furthermore, studies on the substrate specificity of enzymes like cathepsin B have shown that it can cleave peptides containing leucine, tryptophan, and serine at various positions relative to the cleavage site. hzdr.de This indicates that this compound could potentially be a substrate for certain proteases.

In terms of enzymatic modulation, as mentioned earlier, the related tripeptide Leu-Ser-Trp has been shown to have antioxidant and anti-inflammatory effects, which can be considered a form of enzymatic modulation as it affects the activity of enzymes involved in these processes. smolecule.com

Table of Research Findings on Related Peptides

Peptide/MotifSource/ContextFindingReference
Leu-Ser-TrpSoybean-derived tripeptideExhibits antioxidant and anti-inflammatory activity; modulates TNFα receptors. smolecule.com
Leu-Trp-SerWithin a synthetic peptidePart of a peptide designed to target the urokinase plasminogen activator receptor (uPAR). google.com
LSXWS motifInterleukin-3 receptorA critical motif for ligand binding and receptor function. rsc.org
Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OHSynthetic peptideA fluorogenic substrate for matrix metalloproteinase-7 (MMP-7). researchgate.net

Kinetics and Specificity of Enzyme-Catalyzed Reactions Involving the Tripeptide Sequence

The enzymatic breakdown of peptides is a fundamental process in protein digestion and metabolism. Proteases, the enzymes responsible for peptide bond cleavage, exhibit varying degrees of specificity based on the amino acid residues surrounding the cleavage site. mdpi.compeakproteins.com The cleavage of the this compound tripeptide would be subject to the action of proteases with particular specificities.

The nomenclature for protease cleavage sites designates the amino acid residues N-terminal to the scissile bond as P2, P1 and those C-terminal as P1', P2', and so on. peakproteins.com In the case of this compound, potential cleavage could occur after L-Leucine or L-Tryptophan.

Cleavage after L-Leucine: An enzyme cleaving after L-Leucine would recognize Leucine at the P1 position and Tryptophan at the P1' position. Some proteases show a preference for aliphatic amino acids like Leucine at the P1 position. mdpi.complos.org

Cleavage after L-Tryptophan: An enzyme cleaving after L-Tryptophan would recognize Tryptophan at the P1 position and Serine at the P1' position. Chymotrypsin, a well-characterized digestive protease, preferentially cleaves after large hydrophobic and aromatic amino acids such as Tryptophan, Phenylalanine, and Tyrosine at the P1 position. expasy.orglibretexts.org However, the efficiency of cleavage can be influenced by the amino acid at the P1' position. plos.org For instance, the presence of certain residues at the P1' position can either enhance or inhibit the catalytic activity of the enzyme. plos.org

The kinetics of such enzymatic reactions are typically described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. libretexts.orglibretexts.org The key parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), quantify the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. libretexts.org The specificity constant (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. libretexts.org The specific kinetic parameters for the hydrolysis of this compound would depend on the specific protease involved.

Impact on Metabolic Pathways Regulated by Amino Acid or Peptide Availability

Upon hydrolysis, this compound releases its constituent amino acids: L-Leucine, L-Tryptophan, and L-Serine. The availability of these individual amino acids can then influence various metabolic pathways. The absorption of amino acids, dipeptides, and tripeptides from the gut is a crucial step in making them available for metabolic processes. acu.edu.au While protein digestion is often the rate-limiting step, the capacity of the small intestine to absorb small peptides is generally high. acu.edu.au

The availability of these amino acids can impact:

Protein Synthesis: All three amino acids are essential building blocks for the synthesis of new proteins throughout the body.

Energy Metabolism: Under certain conditions, such as caloric restriction, amino acids can serve as substrates for gluconeogenesis or ketogenesis. nih.gov

Signaling Pathways: Specific amino acids, like L-Leucine, act as signaling molecules that can regulate key metabolic pathways.

The use of di- and tripeptides in specialized diets has been explored, particularly in early life stages of vertebrates, to overcome issues of amino acid availability from intact proteins or free amino acid mixtures. biologists.com Studies have shown that diets based on dipeptides can support growth, indicating their efficient absorption and utilization. biologists.com

Mechanistic Roles of Constituent Amino Acids in Cellular Processes

The individual amino acids that constitute this compound each have well-defined and critical roles in a multitude of cellular functions.

L-Leucine's Molecular Contribution to Cellular Signaling Pathways Regulating Protein Synthesis

L-Leucine, a branched-chain amino acid (BCAA), is not only a substrate for protein synthesis but also a key signaling molecule that stimulates muscle protein synthesis. It primarily exerts its effects through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. The reduction of circulating BCAAs has been suggested to have beneficial effects on glucose metabolism. nih.gov

L-Tryptophan's Metabolic Fate and Precursor Role in Biosynthesis of Neurotransmitters and Other Biomolecules

L-Tryptophan is an essential amino acid with diverse metabolic fates. It serves as a precursor for the synthesis of several crucial biomolecules:

Serotonin (B10506): A neurotransmitter that plays a significant role in regulating mood, sleep, and appetite.

Melatonin: A hormone primarily known for its role in regulating the sleep-wake cycle.

Niacin (Vitamin B3): Essential for energy metabolism.

Kynurenine: A key intermediate in a major pathway of tryptophan degradation, leading to the production of neuroactive compounds.

The production of L-Tryptophan can be achieved through enzymatic condensation of indole (B1671886) and L-serine. nih.gov

L-Serine's Contribution to One-Carbon Metabolism, Lipid Synthesis, and Neurotransmission Mechanisms

L-Serine is a non-essential amino acid with a central role in intermediary metabolism. nhri.org.twmdpi.com Its contributions are extensive and include:

One-Carbon Metabolism: L-Serine is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (purines and pyrimidines) and the remethylation of homocysteine to methionine. mdpi.com

Lipid Synthesis: It is a precursor for the synthesis of important membrane lipids, including phosphatidylserine (B164497) and sphingolipids. mdpi.comnih.gov

Neurotransmission: L-Serine is a precursor for the neuromodulator D-serine, which is a co-agonist of NMDA receptors, and also for the inhibitory neurotransmitter glycine (B1666218). nhri.org.twnih.gov

L-Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step enzymatic pathway known as the phosphorylated pathway. nih.govnih.gov

The steps are as follows:

Oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). nih.gov

Transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine by phosphoserine aminotransferase. nih.gov

Hydrolysis of O-phospho-L-serine to L-Serine by phosphoserine phosphatase. nih.gov

The final step, catalyzed by phosphoserine phosphatase, is considered the rate-limiting step and is subject to feedback inhibition by L-serine. mdpi.com In the brain, L-serine synthesis occurs predominantly in astrocytes. nhri.org.twnih.gov L-serine can also be produced from glycine via the action of serine hydroxymethyltransferase (SHMT). nih.gov

L-Serine Transport Systems and Their Kinetic Characteristics in Cellular Uptake

The cellular uptake of L-Serine is mediated by several transport systems with distinct kinetic properties and substrate specificities. In mammals, the SLC1A4 (also known as ASCT1) and SLC1A5 (also known as ASCT2) transporters play a significant role in moving L-Serine across cell membranes. plos.orgmdpi.com These transporters are crucial for maintaining serine homeostasis in the brain, which is essential for numerous cellular processes including protein synthesis, sphingolipid formation, and the production of neurotransmitter co-agonists like D-serine. mdpi.com

In rat hippocampal astrocyte cultures, the transport of L-Serine is sodium-dependent and follows Michaelis-Menten kinetics. plos.org Studies have shown that L-Serine has a significantly higher affinity for these transport systems compared to its isomer, D-serine. plos.org

Kinetic analyses in various organisms have provided further insight into L-Serine transport. For example, in Escherichia coli, a novel, highly specific L-Serine transport system has been identified. This system operates as an H+-serine cotransport mechanism and is induced by L-leucine. researchgate.netasm.org It exhibits a high affinity for L-Serine. researchgate.netasm.org Other transport systems in E. coli that carry L-Serine, though with less specificity, include the serine-threonine system (SstT), the H+-dependent TdcC system, and the LIV-I branched-chain amino acid transport system. nih.gov

The kinetic characteristics of L-Serine transport have been quantified in various models, highlighting the diversity of these systems across different cell types and organisms.

Table 1: Kinetic Characteristics of L-Serine Transport Systems

Organism/Cell Type Transporter/System Coupling Ion K_M (μM) V_max (nmol/min per mg protein) Reference(s)
Rat Hippocampal Astrocytes ASCT1/ASCT2 Na+ 194 Not specified in source plos.org
Escherichia coli Novel L-Serine-specific system H+ 50 23 researchgate.netasm.org
Trypanosoma cruzi Epimastigotes Not specified Not specified 37 0.258 (nmol min⁻¹ 2 × 10⁷ cells) nih.gov

K_M (Michaelis constant) represents the substrate concentration at which the transport rate is half of V_max. A lower K_M indicates a higher affinity of the transporter for the substrate. V_max (maximum velocity) represents the maximum rate of transport.

L-Serine's Influence on Lysosomal Cathepsins and Protein Clearance Mechanisms

L-Serine has been shown to modulate protein clearance pathways, particularly through its influence on the autophagic-lysosomal system. nih.gov This system is critical for degrading misfolded or aggregated proteins, a hallmark of many neurodegenerative diseases. nih.gov

Research using SH-SY5Y neuroblastoma cells has demonstrated that L-Serine selectively enhances the activity of the lysosomal proteases, cathepsin B and cathepsin L. nih.govresearchgate.net This activation occurs without a corresponding increase in the activity of the proteasome's hydrolyzing activities, suggesting a specific effect on the autophagic-lysosomal pathway. nih.gov The impairment of autophagy is a characteristic feature of several neurodegenerative conditions, and by activating these cathepsins, L-Serine may contribute to a neuroprotective effect by improving the clearance of toxic protein aggregates. nih.govresearchgate.net

Further studies have indicated that L-Serine can also restore the levels of another crucial lysosomal protease, cathepsin D, in neuronal cells exposed to toxins. mdpi.comresearchgate.net In a model using propionic acid (PPA) to induce neuronal toxicity, L-Serine treatment rescued the structure and function of lysosomes and ameliorated the PPA-induced decrease in cathepsin D levels. mdpi.comresearchgate.net Cathepsin D is vital for protecting against the aggregation of proteins like alpha-synuclein. mdpi.com The mechanism may involve the processing of cathepsin D by cysteine cathepsins B and L, which are themselves activated by L-Serine. mdpi.com

Table 2: Effect of L-Serine on Proteolytic Enzyme Activity

Cell Line Condition Enzyme Observed Effect Reference(s)
SH-SY5Y L-Serine Treatment Cathepsin B Activity selectively induced nih.govresearchgate.net
SH-SY5Y L-Serine Treatment Cathepsin L Activity selectively induced nih.govresearchgate.net
SH-SY5Y L-Serine Treatment Proteasome (PGPH, chymotrypsin, trypsin-like) No effect on activity nih.gov
L-Serine in Microglial Polarization and Neuroinflammation Pathways

L-Serine plays a significant role in modulating neuroinflammation, primarily by influencing the polarization of microglia, the resident immune cells of the central nervous system. frontiersin.orgnih.gov Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov A shift towards the M2 phenotype is associated with tissue repair and resolution of inflammation. nih.gov

Studies have shown that L-Serine promotes the polarization of microglia toward the protective M2 phenotype. frontiersin.orgnih.gov This is a key mechanism behind its neuroprotective effects observed in models of traumatic brain injury (TBI). frontiersin.orgnih.gov For instance, in a mouse model of TBI at high altitude, L-Serine administration significantly improved sensorimotor function and promoted brain tissue repair by shifting microglial polarization towards the M2 phenotype. nih.gov

The molecular mechanisms underlying this effect involve several signaling pathways. L-Serine has been found to suppress the expression of the transcription factor NFAT1 (Nuclear Factor of Activated T-cells 1), which is a regulator of microglial activation and differentiation. nih.gov By downregulating NFAT1, L-Serine inhibits the inflammatory response mediated by microglia. nih.govdoaj.org Furthermore, L-Serine may activate the PI3K/Akt signaling pathway, which is known to be important for M2 polarization. frontiersin.orgresearchgate.net L-Serine treatment has also been shown to increase the expression of PPAR-γ, a crucial factor in microglia polarization. nih.gov

Table 3: L-Serine's Role in Microglial Polarization and Neuroinflammation

Model System Key Finding Molecular Mechanism/Pathway Reference(s)
In vivo (mouse TBI) & In vitro (primary microglia) Promotes M2 microglial polarization Downregulation of NFAT1 nih.govdoaj.org
In vitro (microglia/oligodendrocyte co-culture) Inhibits secretion of TNF-α and IL-1β Regulation of microglial polarization frontiersin.org
General Neuroinflammation Models Reduces secretion of TNF-α, IL-6, IL-1β Downregulation of microglia and astrocyte activation frontiersin.org
General Neuroprotection Models Mitigates neurotoxicity Activation of glycine receptor, Upregulation of PPAR-γ nih.gov

Table of Mentioned Compounds

Compound Name
This compound
L-Serine
D-Serine
L-Leucine
Propionic acid (PPA)
Alpha-synuclein
TNF-α (Tumor necrosis factor-alpha)
IL-1β (Interleukin-1 beta)
IL-6 (Interleukin-6)

Analogues and Derivatives of L Leucyl L Tryptophyl L Serine for Academic Investigation

Design and Synthesis of Modified Tripeptides

The synthesis of modified tripeptides is a critical first step in probing their structural and functional properties. Modern synthetic strategies, particularly solid-phase peptide synthesis (SPPS), allow for the precise and efficient creation of analogues with specific chemical alterations. nih.gov

Incorporation of D-Amino Acids for Conformational and Stability Studies

The substitution of one or more L-amino acids with their D-enantiomers is a powerful technique for studying peptide conformation and enhancing stability. While L-amino acids are the standard building blocks in ribosomal protein synthesis, the incorporation of D-amino acids can induce specific structural constraints and confer resistance to proteases, which are typically stereospecific for L-peptides. nih.govnih.gov

Introducing a D-amino acid into a peptide sequence can drastically alter its secondary structure. nih.gov For instance, replacing an L-amino acid in a helical region can disrupt the helix and promote the formation of alternative structures, such as β-turns or more extended conformations. nih.gov This is because the side chain of the D-amino acid projects in a different direction relative to the peptide backbone, sterically preventing the formation of the regular hydrogen-bonding patterns that define canonical secondary structures. This conformational impact is a key area of academic investigation.

Furthermore, D-amino acid-containing peptides (DAACPs) exhibit increased stability against enzymatic degradation by peptidases, which significantly extends their biological half-life. nih.gov This enhanced stability is crucial for developing peptides with potential therapeutic applications.

Below is a table outlining potential D-amino acid substitutions in the L-leucyl-L-tryptophyl-L-serine backbone and their expected impact.

Original Peptide Modified Analogue Primary Rationale for Investigation Expected Impact
L-Leu-L-Trp-L-SerD-Leu -L-Trp-L-SerStudy the role of N-terminal residue conformation.Potential induction of a β-turn; increased resistance to aminopeptidases.
L-Leu-L-Trp-L-SerL-Leu-D-Trp -L-SerInvestigate the conformational importance of the central aromatic residue.Significant change in backbone torsion angles (phi/psi); altered orientation of the indole (B1671886) side chain.
L-Leu-L-Trp-L-SerL-Leu-L-Trp-D-Ser Examine the effect of C-terminal stereochemistry on stability and interactions.Increased resistance to carboxypeptidases; potential change in hydrogen bonding capabilities of the C-terminus.

N-Terminal and C-Terminal Chemical Modifications and Their Structural Impact

Modifications at the N-terminus (the free amine group of leucine) and the C-terminus (the free carboxyl group of serine) are fundamental strategies in peptide design. These changes can neutralize terminal charges, increase metabolic stability, and mimic the structure of larger proteins. creative-proteomics.com

N-terminal acetylation, for example, removes the positive charge of the N-terminal amine group, which can enhance cell permeability and prevent degradation by aminopeptidases. creative-proteomics.comsigmaaldrich.com Similarly, C-terminal amidation replaces the negatively charged carboxyl group with a neutral amide, which prevents enzymatic degradation by carboxypeptidases and can be critical for receptor binding by mimicking the post-translational modifications of many native peptides. sigmaaldrich.comcreative-peptides.com These modifications can, however, alter the peptide's original conformation and solubility, which must be considered during the design phase. researchgate.net

Modification Type Target Terminus Chemical Change Structural and Functional Impact
AcetylationN-TerminusAddition of an acetyl group (CH₃CO-) to the N-terminal amine.Neutralizes positive charge, increases hydrophobicity, enhances stability against aminopeptidases. creative-proteomics.comsigmaaldrich.com
PalmitoylationN-TerminusAttachment of a palmitic acid chain.Significantly increases lipophilicity, promotes membrane association and cellular uptake. sb-peptide.com
AmidationC-TerminusConversion of the C-terminal carboxylic acid to a primary amide (-CONH₂).Neutralizes negative charge, increases stability against carboxypeptidases, often crucial for mimicking native peptide activity. sigmaaldrich.comcreative-peptides.com
EsterificationC-TerminusConversion of the C-terminal carboxylic acid to an ester (e.g., methyl or ethyl ester).Neutralizes negative charge, increases hydrophobicity, may serve as a prodrug strategy.

Side-Chain Modifications and Their Implications for Molecular Interactions

The side chains of the amino acid residues—the isobutyl group of leucine (B10760876), the indole ring of tryptophan, and the hydroxymethyl group of serine—are primary determinants of the tripeptide's chemical properties and its ability to engage in molecular interactions. Modifying these side chains allows for a detailed exploration of their roles.

The hydroxyl group of serine is a common target for modification. For instance, phosphorylation (the addition of a phosphate (B84403) group) introduces a significant negative charge and is a key mechanism in cellular signal transduction. sigmaaldrich.com Glycosylation, the attachment of a carbohydrate moiety to the serine, can influence solubility, stability, and molecular recognition. libretexts.org

The indole side chain of tryptophan can also be modified, although this is less common. Alterations to the aromatic ring system can be used to probe its role in hydrophobic or π-stacking interactions. Leucine's aliphatic side chain is less amenable to simple modification, but its replacement with other hydrophobic residues falls under the scope of structure-activity relationship studies.

Residue Side Chain Potential Modification Implication for Molecular Interactions
L-LeucineIsobutylSubstitution with other aliphatic residues (e.g., Valine, Isoleucine).Probes the importance of side-chain size and branching for hydrophobic interactions.
L-TryptophanIndoleHalogenation or nitration of the indole ring.Alters electronic properties, potentially modifying π-stacking and cation-π interactions.
L-SerineHydroxymethyl (-CH₂OH)Phosphorylation to -CH₂OPO₃²⁻.Introduces a strong negative charge, enabling new electrostatic interactions and participation in signaling pathways. sigmaaldrich.com
L-SerineHydroxymethyl (-CH₂OH)O-alkylation (e.g., O-methylation) to -CH₂OCH₃.Removes hydrogen-bonding donor capability, increases hydrophobicity, and probes the steric requirements of a binding pocket.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

SAR studies systematically correlate the chemical structure of a molecule with its biological activity. For the this compound tripeptide, these studies involve synthesizing the analogues described above and evaluating how each modification affects the peptide's conformation and its ability to participate in molecular recognition events, such as binding to a protein receptor or an enzyme active site. nih.gov

Influence of Amino Acid Substitutions on Tripeptide Conformational Preferences

The substitution of any amino acid in the tripeptide sequence can lead to significant changes in its preferred three-dimensional structure. The size, polarity, and conformational flexibility of the substituent's side chain all play a role. duke.edu For example, replacing leucine with a smaller amino acid like alanine (B10760859) might increase local flexibility, whereas substitution with a more constrained residue like proline would introduce a rigid kink in the peptide backbone.

Computational energy calculations and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine these conformational preferences. nih.gov Studies on various peptides have shown that the nature of a neighboring residue can significantly influence the backbone angles (φ and ψ) of an amino acid, a phenomenon known as the "neighboring residue effect". pnas.org Aromatic and β-branched amino acids, for instance, tend to favor more negative φ angles in adjacent residues. pnas.org

Parent Sequence Analogue with Substitution Nature of Substitution Predicted Influence on Conformational Preference
Leu -Trp-SerVal -Trp-SerHydrophobic to β-branched hydrophobic.Minimal change in overall hydrophobicity but may introduce slight steric constraints, potentially altering local backbone torsion.
Leu-Trp -SerLeu-Phe -SerAromatic (indole) to aromatic (phenyl).Reduces size and removes the hydrogen-bonding donor of the indole ring, likely affecting tertiary structure and specific interactions. rsc.org
Leu-Trp -SerLeu-Tyr -SerAromatic (indole) to aromatic hydroxyl.Introduces a polar hydroxyl group, potentially forming new hydrogen bonds and altering the peptide's interaction with solvent or a binding partner. rsc.org
Leu-Trp-Ser Leu-Trp-Thr Hydrophilic to β-branched hydrophilic.Adds a methyl group to the side chain, creating steric hindrance that could restrict backbone and side-chain conformations.

Correlation of Structural Changes with Molecular Recognition and Binding Events

The ultimate goal of SAR studies is to understand how specific structural modifications affect a peptide's function, which is often defined by its ability to bind to a biological target. Molecular recognition is highly specific; even minor changes in a peptide's structure, such as the orientation of a single side chain, can dramatically decrease binding affinity. chimia.ch

For this compound analogues, binding events would be quantified using techniques like Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR). The results are then correlated with the known structural changes. For example, if C-terminal amidation (a structural change) leads to a 10-fold increase in binding affinity (a molecular event), it suggests that the negative charge of the original carboxyl group was detrimental to the interaction, or that the amide group forms a critical hydrogen bond. researchgate.net

Similarly, the substitution of L-tryptophan with L-phenylalanine might abolish binding, indicating that the indole nitrogen of tryptophan is essential for a specific hydrogen bond with the target molecule. rsc.org These correlations are the cornerstone of rational drug design and the elucidation of biological mechanisms.

| Structural Change | Example Analogue | Potential Effect on Molecular Recognition and Binding | | :--- | :--- | :--- | :--- | | Introduction of a D-amino acid | L-Leu-D-Trp -L-Ser | The altered backbone conformation may prevent the peptide from fitting into a structured binding pocket, likely reducing or abolishing binding affinity. nih.gov | | N-terminal modification | Ac -Leu-Trp-Ser | Neutralizing the N-terminal charge could enhance binding if the binding site is hydrophobic or if a positive charge is repulsive. | | Side-chain modification | Leu-Trp-pSer (phosphorylated) | The introduction of a dianionic phosphate group could enable strong electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in a receptor's binding site. | | Amino acid substitution | Leu-Phe -Ser | Loss of the indole N-H donor could disrupt a critical hydrogen bond, leading to a significant loss of binding energy. rsc.org |

Peptidomimetic Design Inspired by the this compound Motif

The tripeptide this compound (Leu-Trp-Ser) presents a unique combination of amino acid residues—a bulky aliphatic leucine, an aromatic and sterically demanding tryptophan, and a polar, hydroxyl-containing serine. This distinct sequence offers a compelling starting point for academic investigation into peptidomimetic design. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome inherent limitations such as poor metabolic stability and low bioavailability. nih.gov The design of mimetics inspired by the Leu-Trp-Ser motif focuses on replicating the spatial arrangement of the key pharmacophoric features of the side chains while replacing the labile peptide backbone with more robust chemical scaffolds.

A primary strategy in peptidomimetic design involves identifying the bioactive conformation of the parent peptide. nih.gov This is the specific three-dimensional shape the peptide adopts when it interacts with its biological target. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling can be employed to elucidate the preferred solution-state conformation of Leu-Trp-Ser. nih.gov Understanding the spatial vectors of the leucine, tryptophan, and serine side chains is critical for designing a scaffold that can correctly orient these functional groups to mimic the parent peptide's interaction with its receptor.

Once a hypothetical bioactive conformation is established, various non-peptide scaffolds can be considered. These scaffolds serve to hold the critical side-chain functionalities in the desired orientation. nih.gov For the Leu-Trp-Ser motif, a scaffold would need to accommodate a large hydrophobic group (mimicking leucine), a large aromatic group (mimicking tryptophan), and a polar, hydrogen-bonding group (mimicking serine). The choice of scaffold is crucial and can range from rigid aromatic systems to more flexible cyclic structures. The goal is to create a molecule that is conformationally constrained to favor the bioactive shape, which can lead to increased potency and selectivity.

The synthesis of such peptidomimetics often involves multi-step organic chemistry. For instance, a chosen scaffold, such as a benzodiazepine (B76468) or a sugar amino acid, could be functionalized with moieties that represent the side chains of leucine, tryptophan, and serine. Structure-activity relationship (SAR) studies are then conducted to systematically evaluate how changes in the scaffold and the side-chain mimics affect biological activity. nih.govplos.org This iterative process of design, synthesis, and biological testing is fundamental to refining the peptidomimetic and optimizing its properties.

Research into peptidomimetics of the Leu-Trp-Ser motif can explore various therapeutic areas, depending on the biological role of the native sequence. The incorporation of unnatural amino acids or isosteres for the peptide bonds can also be explored to enhance proteolytic stability. nih.gov For example, replacing a standard amide bond with a reduced amide or a triazole linkage can significantly increase the half-life of the compound in biological systems. frontiersin.org

Below is a data table outlining hypothetical peptidomimetic strategies inspired by the this compound motif for academic investigation.

Design Strategy Scaffold/Modification Type Rationale for this compound Mimicry Potential Research Focus
Backbone Modification N-methylation of peptide bondsIncreases resistance to enzymatic degradation by proteases and can influence peptide conformation.Investigate the impact on proteolytic stability and receptor binding affinity compared to the parent tripeptide.
Cyclization Head-to-tail cyclization using a linkerConstrains the peptide into a more rigid conformation, potentially locking it in its bioactive form and increasing receptor affinity. Explore the effect of different linker lengths and compositions on conformational preference and biological activity.
Scaffold-Based Mimicry Use of a benzodiazepine scaffoldProvides a rigid platform to append side-chain mimics in a defined spatial arrangement, replicating the pharmacophore of Leu-Trp-Ser.Synthesize and test a library of benzodiazepine derivatives with varied side-chain analogues to identify potent compounds.
β-Turn Mimetics Incorporation of a γ-lactam or Freidinger lactamInduces a stable β-turn conformation, which may be the bioactive structure of the tripeptide at its target. researchgate.netDetermine if inducing a β-turn enhances biological activity and explore different lactam structures for optimal mimicry.
Unnatural Amino Acid Substitution Replacement of L-leucine with cyclohexylalanineIncreases hydrophobicity and steric bulk, potentially enhancing binding interactions at a hydrophobic pocket of a receptor. nih.govEvaluate the impact of this substitution on binding affinity and selectivity for the target receptor.
Peptoid Incorporation Use of N-substituted glycine (B1666218) residuesCreates a non-natural backbone that is resistant to proteolysis while allowing for diverse side-chain functionalities to be introduced.Design and synthesize a peptoid analogue of Leu-Trp-Ser and assess its biological activity and stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.